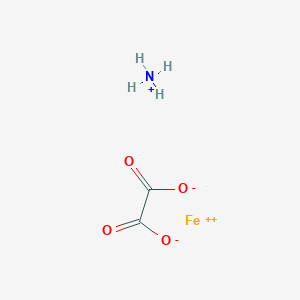
3,6-Dicloro-2-fluoropiridina
Descripción general
Descripción
3,6-Dichloro-2-fluoropyridine is a heterocyclic organic compound with the chemical formula C5H2Cl2FN . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of fluorinated pyridines, including 3,6-Dichloro-2-fluoropyridine, has been a subject of interest in recent years . One method involves the oxidation of 2,3,6-trifluoropyridine in methanol in the presence of MeONa .Molecular Structure Analysis
The molecular formula of 3,6-Dichloro-2-fluoropyridine is C5H2Cl2FN . The average molecular weight is 165.980 Da .Chemical Reactions Analysis
Fluoropyridines, including 3,6-Dichloro-2-fluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The atom of fluorine which is taking place in the position 2, is most nucleophilic .Physical And Chemical Properties Analysis
3,6-Dichloro-2-fluoropyridine is a liquid at room temperature .Aplicaciones Científicas De Investigación
Síntesis de piridinas fluoradas
3,6-Dicloro-2-fluoropiridina se utiliza en la síntesis de piridinas fluoradas . Las fluoropiridinas tienen una basicidad reducida y suelen ser menos reactivas que sus análogos clorados y bromados . La presencia de fuertes sustituyentes que atraen electrones en el anillo aromático les confiere propiedades físicas, químicas y biológicas interesantes e inusuales .
Síntesis de piridinas sustituidas con F 18
This compound se puede utilizar en la síntesis de piridinas sustituidas con F 18 . Estos compuestos presentan un interés especial como posibles agentes de imagen para diversas aplicaciones biológicas .
Aplicaciones agrícolas
En la búsqueda de nuevos productos agrícolas con propiedades físicas, biológicas y ambientales mejoradas, una de las modificaciones químicas más generalmente útiles es la introducción de átomos de flúor en las estructuras líderes . This compound se puede utilizar en este contexto .
Síntesis de herbicidas e insecticidas
This compound se ha utilizado como material de partida para la síntesis de algunos herbicidas e insecticidas .
Síntesis de bloques de construcción heterocíclicos fluorados
This compound es un bloque de construcción heterocíclico fluorado que se utiliza en la síntesis química .
Preparación de compuestos de monocapa autoensamblada (SAM)
This compound se puede utilizar en la preparación de compuestos de monocapa autoensamblada (SAM) .
Safety and Hazards
Direcciones Futuras
The future directions for 3,6-Dichloro-2-fluoropyridine and other fluoropyridines involve their potential use in the synthesis of novel insensitive explosives . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .
Mecanismo De Acción
Target of Action
3,6-Dichloro-2-fluoropyridine is a fluorinated heterocyclic compound . It is primarily used as a building block in chemical synthesis Fluoropyridines in general are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the fluorine atom in the compound plays a significant role in its interaction with its targets.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various biologically active compounds . This suggests that they may interact with a variety of biochemical pathways, depending on the specific compounds they are used to synthesize.
Pharmacokinetics
The compound’s physical properties, such as its boiling point and density , may influence its pharmacokinetic properties.
Result of Action
The compound’s use as a building block in chemical synthesis suggests that its effects would largely depend on the specific compounds it is used to synthesize.
Action Environment
The compound’s use in the synthesis of various biologically active compounds suggests that its action and efficacy could be influenced by a variety of environmental factors, depending on the specific compounds it is used to synthesize.
Análisis Bioquímico
Biochemical Properties
3,6-Dichloro-2-fluoropyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s halogen atoms, particularly fluorine, enhance its reactivity and binding affinity with biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with these enzymes often leads to the formation of reactive intermediates that can further participate in various biochemical pathways .
Cellular Effects
The effects of 3,6-Dichloro-2-fluoropyridine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 3,6-Dichloro-2-fluoropyridine can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3,6-Dichloro-2-fluoropyridine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to changes in its activity. For instance, 3,6-Dichloro-2-fluoropyridine has been reported to inhibit certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound can induce changes in gene expression by interacting with DNA and transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-Dichloro-2-fluoropyridine have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions, such as high temperature or acidic pH. Long-term exposure to 3,6-Dichloro-2-fluoropyridine has been shown to affect cellular function, including alterations in cell viability, proliferation, and differentiation. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3,6-Dichloro-2-fluoropyridine in animal models have been studied to understand its pharmacological and toxicological properties. Different dosages of the compound can lead to varying effects, with low doses often exhibiting therapeutic benefits, while high doses can result in toxicity. In animal studies, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of 3,6-Dichloro-2-fluoropyridine can cause adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3,6-Dichloro-2-fluoropyridine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes biotransformation to form metabolites that can further participate in biochemical reactions. These metabolic pathways often involve oxidation, reduction, and conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body. The interaction of 3,6-Dichloro-2-fluoropyridine with metabolic enzymes can also affect the overall metabolic flux and levels of key metabolites .
Transport and Distribution
The transport and distribution of 3,6-Dichloro-2-fluoropyridine within cells and tissues are facilitated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, 3,6-Dichloro-2-fluoropyridine can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 3,6-Dichloro-2-fluoropyridine is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its chemical properties and interactions with targeting signals or post-translational modifications. The localization of 3,6-Dichloro-2-fluoropyridine within these compartments can influence its ability to interact with specific biomolecules and exert its biochemical effects .
Propiedades
IUPAC Name |
3,6-dichloro-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMXRIRLEUPWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625578 | |
| Record name | 3,6-Dichloro-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51991-30-1 | |
| Record name | 3,6-Dichloro-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4'-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613265.png)




![[1,4']Bipiperidinyl-4'-carboxylic acid](/img/structure/B1613275.png)


![5-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1613280.png)

